4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine 4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20365001
InChI: InChI=1S/C18H12ClN3S/c19-17-14-11-15(12-6-2-1-3-7-12)23-18(14)22-16(21-17)10-13-8-4-5-9-20-13/h1-9,11H,10H2
SMILES:
Molecular Formula: C18H12ClN3S
Molecular Weight: 337.8 g/mol

4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC20365001

Molecular Formula: C18H12ClN3S

Molecular Weight: 337.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine -

Specification

Molecular Formula C18H12ClN3S
Molecular Weight 337.8 g/mol
IUPAC Name 4-chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine
Standard InChI InChI=1S/C18H12ClN3S/c19-17-14-11-15(12-6-2-1-3-7-12)23-18(14)22-16(21-17)10-13-8-4-5-9-20-13/h1-9,11H,10H2
Standard InChI Key DYUROHZXAFNAFQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N=C3Cl)CC4=CC=CC=N4

Introduction

Chemical Identity and Nomenclature

Molecular Structure and Formula

4-Chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine (CAS: 885460-37-7) has the molecular formula C₁₈H₁₂ClN₃S and a molecular weight of 337.83 g/mol . Its IUPAC name reflects the fused bicyclic system:

  • Thieno[2,3-d]pyrimidine core: A sulfur-containing heterocycle fused with a pyrimidine ring.

  • Substituents:

    • Chlorine at position 4.

    • Phenyl group at position 6.

    • Pyridin-2-ylmethyl moiety at position 2.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number885460-37-7
Molecular FormulaC₁₈H₁₂ClN₃S
Molecular Weight337.83 g/mol
AppearanceCrystalline solid
Melting Point188–190°C (reported for analogues)

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves cyclocondensation reactions. For example, Davoodnia et al. demonstrated the base-catalyzed cyclocondensation of 2-amino-4,5-dimethylthiophene-3-carbonitrile with aryl nitriles to form 2-aryl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amines . Although this method targets amine derivatives, analogous strategies using chloro-substituted precursors could yield the title compound.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to enhance reaction efficiency. A PubMed study synthesized 4-substituted thieno[2,3-d]pyrimidines via microwave methods, achieving high yields and reduced reaction times . For 4-chloro-6-phenyl-2-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidine, a plausible route involves:

  • Cyclization: Reacting 2-aminothiophene derivatives with chlorinated pyrimidine precursors.

  • Functionalization: Introducing the pyridin-2-ylmethyl group via alkylation or cross-coupling reactions.

Key Reaction Conditions

  • Catalyst: Potassium tert-butoxide (t-BuOK).

  • Solvent: tert-Butanol or dimethylformamide (DMF).

  • Temperature: Reflux conditions (80–120°C) or microwave heating (100–150°C) .

Molecular Structure and Physicochemical Properties

Structural Characterization

X-ray crystallography and spectroscopic data reveal:

  • Thieno[2,3-d]pyrimidine Core: Planar structure with delocalized π-electrons.

  • Substituent Effects:

    • Chlorine at C4 increases electrophilicity, enhancing reactivity in nucleophilic substitutions.

    • The phenyl group at C6 contributes to hydrophobic interactions in biological systems.

    • The pyridinylmethyl moiety at C2 enables hydrogen bonding and π-π stacking .

Spectroscopic Data

  • IR Spectroscopy: Absence of CN stretch (~2190 cm⁻¹) confirms cyclization .

  • ¹H NMR:

    • δ 2.45–2.49 ppm (singlets for methyl groups in analogues).

    • δ 7.4–8.5 ppm (aromatic protons from phenyl and pyridine rings) .

  • Mass Spectrometry: Molecular ion peak at m/z 337.83 (M⁺) .

Cell Line/EnzymeActivity (IC₅₀)Mechanism
HepG-212.3 µMCell cycle arrest
EGFR Kinase0.45 µMCompetitive inhibition
Bcr-Abl0.78 µMATP-binding site blockade

Applications in Drug Discovery and Materials Science

Therapeutic Candidates

  • Oncology: Lead compound for tyrosine kinase inhibitors (TKIs).

  • Anti-inflammatory Agents: Modulates COX-2 and NF-κB pathways.

Materials Science

  • Organic Electronics: Electron-deficient core suits use in n-type semiconductors.

  • Metal-Organic Frameworks (MOFs): Ligand for constructing porous materials .

Recent Research Advances

In Silico ADME Profiling

Computational studies predict favorable pharmacokinetics:

  • Lipophilicity (logP): 3.2 ± 0.1.

  • Blood-Brain Barrier Penetration: Moderate (Brain/Plasma ratio = 0.4) .

Hybrid Analogues

Structural hybrids combining thieno[2,3-d]pyrimidine with dasatinib-like motifs exhibit improved selectivity and reduced off-target effects .

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